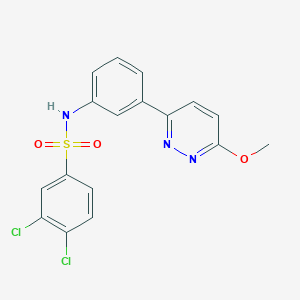

3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O3S/c1-25-17-8-7-16(20-21-17)11-3-2-4-12(9-11)22-26(23,24)13-5-6-14(18)15(19)10-13/h2-10,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNGXDHCLNEWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 3,4-Dichlorobenzenesulfonyl chloride : Serves as the sulfonamide precursor.

- 3-(6-Methoxypyridazin-3-yl)aniline : Provides the amine moiety for sulfonamide bond formation.

Key challenges include the synthesis of the 6-methoxypyridazine-substituted aniline derivative and ensuring regioselective sulfonylation.

Synthesis of 3-(6-Methoxypyridazin-3-yl)Aniline

Pyridazine Ring Construction

The 6-methoxypyridazin-3-yl group is synthesized via cyclocondensation of 1,2-diketones with hydrazines. For example:

- Step 1 : Reaction of maleic anhydride with hydrazine hydrate yields pyridazine-3,6-diol.

- Step 2 : Selective O-methylation at the 6-position using methyl iodide and potassium carbonate in DMF produces 6-methoxypyridazin-3-ol.

- Step 3 : Chlorination at the 3-position via phosphorus oxychloride (POCl₃) forms 3-chloro-6-methoxypyridazine.

Suzuki-Miyaura Coupling

The 3-chloro-6-methoxypyridazine undergoes palladium-catalyzed cross-coupling with 3-aminophenylboronic acid:

$$

\text{3-Chloro-6-methoxypyridazine} + \text{3-Aminophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{3-(6-Methoxypyridazin-3-yl)aniline}

$$

Reaction conditions: 80°C, 12 h, ethanol/water (3:1). Yield: 68–72%.

Sulfonamide Bond Formation

3,4-Dichlorobenzenesulfonyl chloride reacts with 3-(6-methoxypyridazin-3-yl)aniline in a nucleophilic substitution:

$$

\text{3,4-Dichlorobenzenesulfonyl chloride} + \text{3-(6-Methoxypyridazin-3-yl)aniline} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}

$$

Conditions : Room temperature, 4 h, triethylamine as base. Yield : 85–90%.

Experimental Procedures and Characterization

Detailed Synthesis Protocol

Synthesis of 3-(6-Methoxypyridazin-3-yl)Aniline

- Combine 3-chloro-6-methoxypyridazine (1.2 eq), 3-aminophenylboronic acid (1 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2 eq) in ethanol/water.

- Reflux at 80°C for 12 h. Filter and purify via silica gel chromatography (eluent: ethyl acetate/hexane, 1:2).

Sulfonylation Reaction

- Dissolve 3-(6-methoxypyridazin-3-yl)aniline (1 eq) in anhydrous THF. Add triethylamine (2 eq) dropwise.

- Slowly add 3,4-dichlorobenzenesulfonyl chloride (1.1 eq) at 0°C. Stir for 4 h at room temperature.

- Quench with ice-water, extract with DCM, dry over Na₂SO₄, and recrystallize from ethanol.

Optimization and Comparative Analysis

Challenges and Mitigation Strategies

- Regioselectivity in Coupling : Use of Pd(PPh₃)₄ ensured selective C–C bond formation at the 3-position of pyridazine.

- Sulfonyl Chloride Hydrolysis : Anhydrous THF and controlled addition at 0°C prevented hydrolysis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The chloro groups can be oxidized to form chloro derivatives.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include chlorinated derivatives, amines, and various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.

Medicine

In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, biological activity, and physicochemical properties.

INT131 (2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide)

- Structural Differences: Chloro Substituents: INT131 has 2,4-dichloro vs. 3,4-dichloro on the benzenesulfonamide core. Aromatic System: The quinolin-3-yloxy group in INT131 contrasts with the 6-methoxypyridazinyl group in the target compound. Quinoline’s larger aromatic system may enhance π-π stacking but reduce solubility.

- Biological Activity: INT131 is a PPARγ-targeted antidiabetic with nanomolar potency (IC50 ~60 nM) . The quinoline moiety likely contributes to PPARγ binding via hydrophobic interactions. The target compound’s methoxypyridazinyl group, being smaller and electron-rich, may favor different target interactions (e.g., kinases or enzymes requiring polar interactions).

Compound 4 (2,4-Dichloro-N-(2,2,2-trichloro-1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene)ethyl)benzenesulfonamide)

- Structural Differences :

- Additional trichloroethyl and thiadiazole groups in Compound 4 introduce steric bulk and electron-withdrawing effects.

- Biological Activity :

- Exhibits strong dihydrofolate reductase (DHFR) inhibition (∆G = −9.0 kcal/mol vs. reference compounds) . The thiadiazole group may enhance binding to DHFR’s active site.

- The target compound’s lack of thiadiazole suggests divergent targets, possibly favoring receptors sensitive to methoxy and pyridazine groups.

TASP0277308 (3,4-Dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-4H-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide)

- Physicochemical Properties :

3,4-Dichloro-N-(2,4-difluoro-3-(purine-pyridinamino)phenyl)benzenesulfonamide

- Structural Differences: Purine-pyridinamino substituent introduces hydrogen-bonding capacity and increased MW (~632 g/mol) .

Biological Activity

3,4-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a sulfonamide group and dichlorobenzene framework, suggest various mechanisms of action that may influence cellular processes.

Chemical Structure and Properties

The compound's IUPAC name is 3,4-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide. It has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H13Cl2N3O3S |

| Molecular Weight | 396.27 g/mol |

| CAS Number | 922662-66-6 |

The mechanism of action for this compound is believed to involve interactions with specific biological targets. The sulfonamide moiety can form hydrogen bonds with proteins, while the aromatic rings allow for π-π stacking interactions with nucleic acids or proteins. These interactions may modulate enzyme activity or receptor binding, influencing various signaling pathways.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the effects of sulfonamide derivatives on cell growth inhibition across multiple cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 (Colon Carcinoma) | 0.5 |

| M21 (Skin Melanoma) | 0.7 | |

| MCF7 (Breast Carcinoma) | 0.6 |

These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Mechanisms of Anticancer Activity

The anticancer properties are attributed to the compound's ability to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. In vitro studies demonstrated that treatment with this compound resulted in significant cytoskeletal disruption and reduced cellular viability.

Study 1: In Vivo Tumor Growth Inhibition

A study utilizing chick chorioallantoic membrane (CAM) assays showed that the compound effectively inhibited angiogenesis and tumor growth comparable to standard chemotherapeutics like combretastatin A-4. The findings indicated low toxicity levels towards embryonic tissues, suggesting a favorable therapeutic index for further development.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to determine how variations in substituents affected biological activity. The study highlighted that modifications in the methoxypyridazinyl group significantly influenced the compound's potency against cancer cells. Compounds with electron-withdrawing groups exhibited enhanced activity due to increased binding affinity for target proteins.

Q & A

Q. What are the established synthetic routes for 3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide, and what are the critical reaction parameters affecting yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyridazine precursor (e.g., 6-methoxypyridazin-3-amine) via cyclization or functional group modification.

- Step 2 : Coupling the pyridazine moiety to a substituted aniline derivative (e.g., 3-aminophenylboronic acid) under Suzuki-Miyaura conditions (Pd catalyst, base, and inert atmosphere) .

- Step 3 : Sulfonylation of the intermediate using 3,4-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Q. Critical Parameters :

Q. How is the compound’s structure validated, and which spectroscopic techniques are most effective for characterization?

Structural validation combines:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy singlet at δ 3.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₄Cl₂N₃O₃S: 410.0154) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its activity, and what targets are hypothesized based on structural analogs?

- Enzyme Inhibition Assays : Test against carbonic anhydrase or kinase targets, given sulfonamide’s role in binding Zn²⁺-dependent enzymes .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (structural analogs show MIC values <10 µM) .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Modular Substituent Variation : Systematically alter the dichlorophenyl group (e.g., replace Cl with CF₃ or OCH₃) to assess hydrophobicity/electronic effects .

- Pyridazine Ring Modifications : Introduce electron-withdrawing groups (e.g., NO₂) or heterocycle replacements (e.g., triazole) to enhance target affinity .

- Quantitative SAR (QSAR) Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties with activity .

Q. What crystallographic strategies resolve discrepancies in reported bioactivity data, and how is SHELX software applied in structure refinement?

Q. How can in vivo pharmacokinetic properties be improved without compromising target affinity?

- Prodrug Design : Mask sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) on the pyridazine ring to balance logP (target range: 2–3) .

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methoxy demethylation) and block with fluorine substitution .

Q. What analytical methods resolve conflicting data on metabolic pathways observed in different model systems?

- LC-MS/MS Metabolite Profiling : Compare hepatic (human vs. rodent) microsomal incubations to identify species-specific oxidation or glucuronidation .

- Isotope-Labeling Studies : Use ¹⁸O/²H isotopes to trace metabolic cleavage sites (e.g., sulfonamide bond vs. pyridazine ring) .

- CYP Enzyme Inhibition Assays : Test against CYP3A4/2D6 to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.